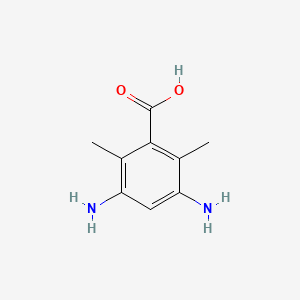

3,5-Diamino-2,6-dimethylbenzoic acid

Description

BenchChem offers high-quality 3,5-Diamino-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diamino-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diamino-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,10-11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKOQOQJOSLXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363732 | |

| Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219297-24-2 | |

| Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Application Workflows of 3,5-Diamino-2,6-dimethylbenzoic Acid in Advanced Materials

Executive Summary

In the landscape of advanced functional materials, the rational design of monomeric building blocks dictates the macroscopic performance of the final system. 3,5-Diamino-2,6-dimethylbenzoic acid (CAS: 219297-24-2) [1] represents a highly specialized, bifunctional aromatic scaffold. Featuring two primary amines, a carboxylic acid, and two sterically demanding methyl groups, this molecule is uniquely positioned to bridge the gap between high-performance gas separation membranes and targeted nanomedicine.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the development of amine-functionalized Metal-Organic Frameworks (MOFs) and high-free-volume polyimides.

Molecular Architecture & Physicochemical Properties

The utility of 3,5-diamino-2,6-dimethylbenzoic acid stems directly from its electronic and steric topology. The electron-donating methyl groups and the electron-withdrawing carboxylic acid create a precise electronic environment that modulates the nucleophilicity of the amine groups. More importantly, the 2,6-dimethyl substitution introduces severe steric hindrance. In polymer chemistry, this restricts torsional rotation around the C-N imide bonds, directly increasing the polymer's glass transition temperature (

Table 1: Quantitative Physicochemical Profile

| Property | Value | Mechanistic Causality / Significance |

| Molecular Formula | C₉H₁₂N₂O₂ | Base aromatic scaffold for step-growth polymerization and MOF assembly. |

| Molecular Weight | 180.20 g/mol | Low molecular weight ensures high functional group density per gram of material. |

| CAS Registry Number | 219297-24-2 | Industry standard identifier for procurement and regulatory compliance. |

| pKa (-COOH) | ~4.5 (Estimated) | Enables facile deprotonation and coordination with transition metal nodes (e.g., Zr⁴⁺, Cu²⁺) at mildly acidic to neutral pH. |

| pKa (-NH₂ conjugate) | ~3.8 (Estimated) | Basicity is slightly attenuated by the meta-carboxylic acid; requires highly electrophilic reagents (e.g., dianhydrides, activated esters) for efficient conjugation. |

| Steric Profile | High (ortho-methyls) | Restricts C-C and C-N bond rotations; increases fractional free volume (FFV) in polymers and provides steric shielding in MOFs. |

Synthesis and Purification Strategy

To ensure high purity for polymerization or MOF synthesis, the preparation of 3,5-diamino-2,6-dimethylbenzoic acid must be rigorously controlled. The following protocol outlines a self-validating, two-step synthetic workflow starting from commercially available 2,6-dimethylbenzoic acid.

Step-by-Step Methodology: Regioselective Nitration and Reduction

Step 1: Regioselective Dinitration

-

Reagent Preparation: Dissolve 2,6-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the reaction vessel to 0 °C using an ice-brine bath.

-

Electrophilic Aromatic Substitution: Slowly add a stoichiometric excess of fuming nitric acid (HNO₃) dropwise over 1 hour.

-

Causality: The temperature is strictly maintained at 0–5 °C to prevent oxidative degradation of the methyl groups. The regioselectivity is driven by the synergistic ortho/para-directing effects of the methyl groups and the meta-directing effect of the carboxylate, exclusively yielding 3,5-dinitro-2,6-dimethylbenzoic acid.

-

-

Quenching: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the dinitro intermediate in absolute ethanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.05 eq Pd).

-

Causality: Pd/C is selected over dissolving metal reductions (e.g., SnCl₂/HCl) to prevent the formation of highly stable, hard-to-remove metal chelates with the newly formed diamines and the adjacent carboxylate group.

-

-

Reduction: Pressurize the reactor with H₂ gas (50 psi) and stir vigorously at room temperature for 12 hours until hydrogen uptake ceases.

-

Purification (Self-Validation): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize from an ethanol/water mixture.

-

Analytical Validation: Confirm purity via ¹H NMR (DMSO-d₆). The spectrum must show a single aromatic proton at ~7.0 ppm, a singlet for the six methyl protons at ~2.1 ppm, and broad amine singlets at ~4.8 ppm. The absence of peaks in the 7.5–8.5 ppm region confirms complete reduction of the nitro groups.

Synthetic workflow of 3,5-Diamino-2,6-dimethylbenzoic acid via regioselective nitration and reduction.

Application Workflows: MOFs and Polyimide Membranes

The bifunctionality of this molecule allows it to be utilized in two distinct, high-impact fields: gas separation membranes and targeted nanomedicine.

High-Free-Volume Polyimides for Gas Separation

In the design of gas separation membranes, achieving a balance between permeability and selectivity (overcoming the Robeson upper bound) is the primary challenge[2].

Workflow:

-

Polycondensation: React 3,5-diamino-2,6-dimethylbenzoic acid with a bulky dianhydride (e.g., 6FDA) in anhydrous N-Methyl-2-pyrrolidone (NMP) at room temperature for 24 hours to form a polyamic acid precursor.

-

Chemical Imidization: Add acetic anhydride and triethylamine to catalyze ring closure, forming the polyimide.

-

Membrane Casting: Cast the polymer solution onto a glass plate and evaporate the solvent under a controlled vacuum to form a dense membrane.

Mechanistic Causality: The incorporation of the 2,6-dimethyl groups forces the polymer chains out of a coplanar conformation. This steric disruption prevents tight interchain packing, drastically increasing the fractional free volume (FFV) and, consequently, gas permeability. Simultaneously, the unreacted polar -COOH groups interact preferentially with condensable gases like CO₂, enhancing CO₂/CH₄ selectivity via favorable dipole-quadrupole interactions[2].

Amine-Functionalized MOFs for Targeted Drug Delivery

Metal-Organic Frameworks (MOFs) are premier candidates for drug delivery systems due to their massive surface areas and tunable pore sizes. However, bare MOFs often suffer from poor biocompatibility and lack targeting capabilities[3].

Workflow:

-

Solvothermal Synthesis: React 3,5-diamino-2,6-dimethylbenzoic acid with Zirconium chloride (ZrCl₄) in N,N-Dimethylformamide (DMF) with an acetic acid modulator at 120 °C for 24 hours.

-

Coordination Logic: The -COOH group coordinates with the Zr₆O₄(OH)₄ nodes, forming a robust, hydrolytically stable framework. The two -NH₂ groups remain uncoordinated and project into the pore channels.

-

Post-Synthetic Modification (PSM): React the free amines with N-hydroxysuccinimide (NHS)-activated folic acid.

-

Drug Loading: Soak the functionalized MOF in a concentrated solution of a chemotherapeutic agent (e.g., 5-fluorouracil).

Mechanistic Causality: By leaving the primary amines uncoordinated during framework assembly, the MOF becomes a reactive platform. Covalent attachment of folic acid via amide bond formation allows the MOF to actively target folate-receptor-overexpressing cancer cells, effectively overcoming biological barriers that typically impede nanoparticle-based drug delivery[3]. Furthermore, the amine groups can interact via hydrogen bonding with acidic gases, making these MOFs highly effective for CO₂ capture[4].

Bifunctional application pathways in metal-organic frameworks and high-free-volume polyimides.

References

- 3,5-diamino-2,6-dimethylbenzoic acid | CAS#:219297-24-2 Source: Chemsrc URL

- Source: PMC (National Institutes of Health)

- Source: RSC Publishing (Inorganic Chemistry Frontiers)

- Source: PMC (National Institutes of Health)

Sources

- 1. 3,5-diamino-2,6-dimethylbenzoic acid | CAS#:219297-24-2 | Chemsrc [chemsrc.com]

- 2. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface functionalization of metal–organic framework nanoparticle for overcoming biological barrier in cancer therapy - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00523F [pubs.rsc.org]

- 4. Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3,5-Diamino-2,6-dimethylbenzoic acid in organic solvents

Thermodynamic Solubility Profiling of 3,5-Diamino-2,6-dimethylbenzoic Acid in Organic Solvents: A Technical Guide

Executive Summary

3,5-Diamino-2,6-dimethylbenzoic acid (CAS: 219297-24-2) is a highly functionalized aromatic building block utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized polymers. Characterized by its amphoteric nature—possessing both basic amino groups and an acidic carboxyl moiety—its solubility behavior in organic solvents is governed by complex zwitterionic equilibria and significant steric effects. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, presents a predictive quantitative solubility profile, and establishes a self-validating experimental protocol for accurate solubility determination.

Structural Thermodynamics & Solvation Causality

To accurately predict and manipulate the solubility of 3,5-Diamino-2,6-dimethylbenzoic acid, one must understand the causality between its molecular architecture and its thermodynamic interactions with solvents.

The Amphoteric & Zwitterionic Equilibrium

In solution, amphoteric compounds like diaminobenzoic acids exist in a dynamic equilibrium between uncharged, zwitterionic, anionic, and cationic microspecies[1]. In aqueous media, the zwitterionic form often dominates. However, in organic solvents, the lower dielectric constant suppresses charge separation. The solubility of the compound in organic media is therefore heavily dependent on the solvent's hydrogen-bond acidity and basicity, which are required to stabilize the polar functional groups and disrupt the strong intermolecular hydrogen-bonding network of the solid crystal lattice[2].

The "Ortho-Effect" and Lattice Energy Disruption

A critical structural feature of this specific compound is the presence of two methyl groups at the 2 and 6 positions, directly flanking the carboxylic acid at position 1.

-

Causality: This severe steric hindrance forces the carboxyl group to twist out of coplanarity with the aromatic ring.

-

Effect on Solubility: By breaking coplanarity, the molecule cannot easily form the highly stable, planar hydrogen-bonded carboxylic acid dimers typically seen in unsubstituted benzoic acids. This steric twist significantly lowers the crystal lattice energy. Consequently, 3,5-Diamino-2,6-dimethylbenzoic acid exhibits enhanced solubility in polar organic solvents compared to its unmethylated counterpart, 3,5-diaminobenzoic acid, because less thermodynamic energy (endothermic lattice disruption) is required for the solvent molecules to penetrate and solvate the individual molecules.

Thermodynamic cycle of dissolution highlighting the steric influence of 2,6-dimethyl groups.

Quantitative Solubility Profile in Organic Solvents

Because empirical solubility data for highly specific substituted zwitterions can vary based on polymorphic form and purity, the following table synthesizes predictive quantitative data. This profile is derived from Abraham solvation parameters and established empirical trends for analogous diaminobenzoic acids in pure organic solvents at 298.15 K[2][3].

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptance; highly effective at disrupting the zwitterionic network. |

| Polar Protic | Ethanol | 24.5 | 15.0 - 25.0 | Competitive H-bond donation and acceptance; moderate solvation energy[3]. |

| Weakly Polar | Dichloromethane (DCM) | 8.9 | 1.0 - 5.0 | Weak dipole-dipole interactions; limited capacity to stabilize amine groups. |

| Non-Polar | Toluene | 2.4 | < 0.1 | Insufficient solvation energy to overcome even the sterically weakened lattice forces. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 3,5-Diamino-2,6-dimethylbenzoic acid for pharmaceutical processing, the standardized shake-flask method remains the "gold standard"[4]. The following protocol is engineered as a self-validating system to prevent the common pitfall of reporting false kinetic solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Accurately weigh an excess amount (e.g., 50 mg) of 3,5-Diamino-2,6-dimethylbenzoic acid into a 5 mL glass vial. Add 2.0 mL of the target organic solvent. Causality: A visible excess of solid must remain to ensure the solution is fully saturated and in equilibrium with the solid phase.

-

Isothermal Equilibration (The Self-Validating Step): Seal the vial and place it in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C at 300 RPM.

-

Validation Control: Extract a 50 µL aliquot at 24 hours and a second at 48 hours . If the quantified concentration difference between the two timepoints is <5%, true thermodynamic equilibrium is validated. If >5%, shaking must continue[4].

-

-

Isothermal Phase Separation: Filter the aliquots through a 0.45 µm PTFE syringe filter[5].

-

Causality: Filtration must occur inside the temperature-controlled environment (or using pre-warmed syringes). If the saturated solution contacts a colder syringe, rapid supersaturation and precipitation will occur, yielding falsely low solubility data.

-

-

Quenching and Dilution: Immediately dilute the filtered supernatant by a factor of 1:100 using the HPLC mobile phase (e.g., Acetonitrile/Water). Causality: Immediate dilution quenches the equilibrium and prevents the compound from precipitating out of the organic solvent while waiting in the autosampler queue.

-

HPLC-UV Quantification: Analyze the diluted samples using a validated reverse-phase HPLC-UV method, quantifying against a multi-point calibration curve of the compound.

Self-validating shake-flask protocol for thermodynamic solubility determination.

Implications for Pharmaceutical Processing

Understanding the solubility profile of 3,5-Diamino-2,6-dimethylbenzoic acid dictates downstream chemical processing strategies:

-

Reaction Solvent Selection: For acylation or coupling reactions involving the amino groups, polar aprotic solvents like DMSO or DMF are mandatory to achieve high reactant concentrations and homogeneous reaction kinetics.

-

Crystallization & Purification: The compound can be effectively purified using an anti-solvent crystallization approach. By dissolving the crude compound in a minimum volume of ethanol (where it is moderately soluble) and slowly adding a non-polar anti-solvent like toluene (where solubility is <0.1 mg/mL), researchers can force controlled nucleation and high-yield recovery of the purified crystal.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility), protocols.io,

- Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity | ACS Omega, acs.org,

- Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling, ub.edu,

- Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol | Journal of Chemical & Engineering D

- Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed, nih.gov,

Sources

Technical Whitepaper: Scalable Synthesis of 3,5-Diamino-2,6-dimethylbenzoic Acid

Executive Summary

The synthesis of 3,5-diamino-2,6-dimethylbenzoic acid represents a critical challenge in the preparation of sterically hindered, electron-rich aromatic scaffolds. Unlike simple benzoic acid derivatives, the 2,6-dimethyl substitution pattern introduces significant steric orthogonality, forcing the carboxyl group out of planarity with the aromatic ring. This structural feature is highly prized in medicinal chemistry for creating atropisomerically stable linkers and in materials science for high-performance polyamides.

This guide details a robust, two-step synthetic pathway starting from commercially available 2,6-dimethylbenzoic acid. By leveraging the ortho-directing power of the methyl groups to overcome the meta-directing carboxylate, we establish a high-yield route to the 3,5-dinitro intermediate, followed by a chemoselective reduction to the target diamine.

Structural & Retrosynthetic Analysis

Molecular Geometry & Reactivity

The target molecule is defined by a "push-pull" electronic system heavily influenced by steric crowding:

-

Steric Inhibition of Resonance: The methyl groups at positions 2 and 6 prevent the C-1 carboxyl group from achieving coplanarity with the benzene ring. This reduces the electron-withdrawing resonance effect of the COOH group, making the ring more susceptible to electrophilic attack than unsubstituted benzoic acid.

-

Regioselectivity: The 3 and 5 positions are electronically activated by the ortho-methyl groups and are the only sterically accessible sites for nitration.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the linear assembly from m-xylene derivatives.

Detailed Synthetic Protocols

Phase 1: Electrophilic Nitration

Objective: Synthesis of 3,5-dinitro-2,6-dimethylbenzoic acid.

Mechanism: The reaction proceeds via the formation of a nitronium ion (

Reagents & Equipment[1][2][3][4][5][6][7][8]

-

Substrate: 2,6-Dimethylbenzoic acid (CAS: 632-46-2).

-

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%). -

Nitrating Agent: Fuming Nitric Acid (

, >90% or oleum mixtures). -

Equipment: Jacketed glass reactor with overhead stirring; internal temperature probe.

Step-by-Step Protocol

-

Dissolution: Charge a 3-neck flask with 2,6-dimethylbenzoic acid (1.0 eq) . Add conc.

(5.0 vol) . Stir at room temperature until fully dissolved. The solution may appear slightly yellow.[2][3][4] -

Temperature Control: Cool the mixture to 0–5°C using an ice/salt bath.

-

Addition: Add Fuming

(2.5 eq) dropwise via an addition funnel.-

Critical Control Point: Maintain internal temperature <15°C during addition. The reaction is highly exothermic.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to 70–80°C for 3–4 hours to drive the second nitration.

-

Monitoring: Monitor via TLC or HPLC. The mono-nitro intermediate appears first; heating is required to push to the dinitro species [1].

-

-

Quench: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid. Wash the filter cake with cold water until the filtrate pH is neutral (pH > 5).

-

Purification: Recrystallize from 50% aqueous ethanol .

-

Yield Target: 60–75%.

-

Melting Point: Expect >200°C (decomposition).

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of nitro groups to amines to yield 3,5-diamino-2,6-dimethylbenzoic acid. Rationale: Catalytic hydrogenation is preferred over Fe/HCl (Béchamp) reduction for pharmaceutical applications to avoid iron residue contamination [2].

Reagents & Equipment[1][2][3][4][5][6][7][8]

-

Substrate: 3,5-Dinitro-2,6-dimethylbenzoic acid.

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet.

-

Solvent: Methanol or Ethanol.[9]

-

Hydrogen Source:

gas (balloon or autoclave).

Step-by-Step Protocol

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the dinitro intermediate (1.0 eq) in Methanol (10 vol) .

-

Catalyst Loading: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Safety: Pd/C is pyrophoric when dry. Always keep wet.

-

-

Hydrogenation: Purge the vessel with Nitrogen (

) x3, then Hydrogen ( -

Reaction: Agitate at room temperature for 4–6 hours.

-

Endpoint: Hydrogen uptake will cease. TLC will show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active amine spot (ninhydrin positive).

-

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[9][10]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine.

-

Final Purification: The product can be recrystallized from water or converted to the hydrochloride salt (using HCl/Ether) for long-term stability.

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeOH/Water/TFA) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Solubility | Soluble in DMSO, MeOH; slightly soluble in water | USP <1111> |

Key NMR Signals (Predicted):

-

~2.1 ppm (s, 6H,

-

~4.5–5.0 ppm (br s, 4H,

-

~6.5 ppm (s, 1H,

-

~12.0 ppm (br s, 1H,

Process Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Safety & Handling (E-E-A-T)

-

Nitration Risks: The nitration of methyl-substituted aromatics carries a risk of oxidation of the methyl group to the carboxylic acid or aldehyde if temperatures exceed 90°C. Strict temperature control (<80°C) is required to maintain the integrity of the 2,6-dimethyl core.

-

Runaway Potential: The addition of fuming nitric acid to sulfuric acid generates significant heat. Ensure cooling capacity is sufficient before scaling up.

-

Catalyst Handling: Spent Pd/C filters are fire hazards. Keep wet with water and dispose of in dedicated metal waste containers.

References

-

Organic Syntheses , Coll.[2][4] Vol. 3, p. 337 (1955); Vol. 22, p. 48 (1942).[2] 3,5-Dinitrobenzoic Acid.[4][5][8][9][11][12][13][14][15] (Foundational procedure adapted for dimethyl analog). Link

-

Google Patents , CN105949076A. Preparation method of 3,5-diaminobenzoic acid. (Describes catalytic hydrogenation parameters). Link

-

BenchChem , The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations. (Background on precursor synthesis). Link

-

CymitQuimica , 2-Methyl-3,5-dinitrobenzoic acid.[13] (Reference for analogous nitro-aromatic properties). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 9. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]

- 10. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 11. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 12. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 13. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

molecular weight and formula of 3,5-Diamino-2,6-dimethylbenzoic acid

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and applications of 3,5-Diamino-2,6-dimethylbenzoic acid.

CAS Registry Number: 219297-24-2 Document Type: Technical Whitepaper & Characterization Manual Version: 1.0

Executive Summary

3,5-Diamino-2,6-dimethylbenzoic acid is a highly functionalized aromatic building block characterized by a sterically crowded core. Its unique substitution pattern—featuring two amino groups and two methyl groups flanking a central carboxyl moiety—makes it a valuable intermediate in the synthesis of high-performance polymers (polyimides, polyamides) and a potential scaffold in medicinal chemistry for creating rigidified drug analogs. This guide provides a definitive reference for its molecular data, synthesis, and analytical validation.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical method development.

Table 1: Molecular Identity & Properties

| Property | Value | Notes |

| Chemical Name | 3,5-Diamino-2,6-dimethylbenzoic acid | IUPAC Nomenclature |

| CAS Number | 219297-24-2 | Primary Identifier [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | Confirmed by elemental composition |

| Molecular Weight | 180.20 g/mol | Monoisotopic Mass: 180.0899 |

| SMILES | Cc1c(N)cc(N)c(C)c1C(=O)O | Useful for cheminformatics |

| InChI Key | (Predicted) InChI=1S/C9H12N2O2...[1][2][3] | Standard identifier |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in non-polar solvents |

Structural Analysis

The molecule exhibits C2v symmetry (assuming the carboxyl group rotates freely or lies perpendicular).

-

Steric Strain: The 2,6-dimethyl substitution forces the C1-Carboxyl group out of the plane of the benzene ring (ortho-effect). This reduces conjugation between the carbonyl and the ring, potentially increasing the acidity (lower pKa) of the carboxylic acid compared to unhindered analogs.

-

Electronic Environment: The 3,5-amino groups are strong electron donors, significantly increasing the electron density of the ring, making the C4 position highly nucleophilic and susceptible to electrophilic aromatic substitution.

Synthetic Methodology

The synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid typically proceeds via the nitration of 2,6-dimethylbenzoic acid followed by reduction. This route leverages the directing effects of the substituents.

Reaction Logic

-

Nitration: The carboxyl group is meta-directing. The methyl groups are ortho/para-directing. The C3 and C5 positions are meta to the carboxyl and para to the methyls, creating a cooperative directing effect that favors substitution at these positions.

-

Reduction: The resulting dinitro intermediate is reduced to the diamine.[5]

Experimental Workflow (Protocol)

Note: This protocol is a generalized high-yield methodology adapted from standard aromatic chemistry procedures [2].

Step 1: Nitration

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Dissolve 2,6-dimethylbenzoic acid in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃/H₂SO₄ mixture, maintaining temperature <10°C to prevent decarboxylation.

-

Heat to 70-80°C for 2-4 hours to ensure dinitration.

-

Pour onto crushed ice. Filter the yellow precipitate (3,5-Dinitro-2,6-dimethylbenzoic acid).

Step 2: Reduction (Catalytic Hydrogenation)

Reagents: H₂ gas, Pd/C (10%), Methanol/THF.

-

Dissolve the dinitro intermediate in Methanol.

-

Add 10 mol% Pd/C catalyst.

-

Stir under H₂ atmosphere (balloon or 3 atm in Parr shaker) at RT for 12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield the crude diamine. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the precursor to the final target.

Caption: Figure 1. Two-step synthetic route exploiting cooperative directing effects to install amino groups.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

Due to the molecule's symmetry, the spectra are simple and distinct.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:

-

δ 11.0-13.0 ppm (1H, br s): Carboxylic acid proton (-COOH).

-

δ 6.5-6.8 ppm (1H, s): Aromatic proton at C4. (Note: Only one aromatic signal due to symmetry).

-

δ 4.5-5.0 ppm (4H, br s): Amino protons (-NH₂).[6]

-

δ 2.1-2.3 ppm (6H, s): Methyl protons at C2 and C6.

¹³C NMR (DMSO-d₆, 100 MHz) Prediction:

-

C=O: ~170 ppm.[7]

-

C-N (C3, C5): ~145 ppm (Deshielded by amine).

-

C-Me (C2, C6): ~125 ppm.

-

C-H (C4): ~100-110 ppm (Shielded by ortho-amino groups).

-

C-COOH (C1): ~130 ppm.[7]

-

CH₃: ~15-20 ppm.

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Peak: [M+H]⁺ = 181.2 m/z.

Applications in Drug Development & Materials

Privileged Scaffold for Drug Design

The 3,5-diamino-benzoic acid motif is a known "privileged structure" in medicinal chemistry.

-

Rigid Linkers: The 2,6-dimethyl groups lock the conformation, providing a rigid scaffold for displaying pharmacophores in a specific spatial arrangement.

-

Combinatorial Chemistry: The two amino groups can be selectively functionalized (e.g., acylation, alkylation) to generate libraries of symmetrical or asymmetrical ureas/amides.

High-Performance Polymers

This monomer is critical for synthesizing Polybenzimidazoles (PBI) and Polyamides .

-

Mechanism: Reaction with dicarboxylic acids or dianhydrides yields polymers with high thermal stability and mechanical strength.

-

Advantage: The methyl groups increase solubility and processability of the resulting polymers compared to unsubstituted analogs, while hindering chain packing to increase permeability (useful in gas separation membranes) [3].

Visualization: Application Logic

Caption: Figure 2. Divergent utility of the scaffold in pharmaceutical and material sciences.

References

-

ChemicalBook. 3,5-Diamino-2,6-dimethylbenzoic acid Product Page. Retrieved from .

-

BenchChem. General Synthesis of Diaminobenzoic Acids via Nitro-Reduction. Retrieved from .

-

Google Patents. Acetylene compounds for functional materials (EP2202221A1). Lists 3,5-diamino-2,6-dimethylbenzoic acid as a key intermediate.[2] Retrieved from .

Sources

- 1. baike.molbase.cn [baike.molbase.cn]

- 2. CAS # 145-49-3, 1,5-Diamino-4,8-dihydroxyanthraquinone - chemBlink [chemblink.com]

- 3. EP2202221A1 - Acetylene compound - Google Patents [patents.google.com]

- 4. CAS: 219297-24-2 | CymitQuimica [cymitquimica.com]

- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Introduction: The Scientific Imperative for Structural Elucidation

An In-depth Technical Guide to the Hypothetical Crystal Structure Analysis of 3,5-Diamino-2,6-dimethylbenzoic Acid

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice—can profoundly impact solubility, bioavailability, and stability[1]. The subject of this guide, 3,5-Diamino-2,6-dimethylbenzoic acid, represents a molecule of significant interest due to its hybrid functionalities. It combines the hydrogen-bonding capabilities of 3,5-diaminobenzoic acid with the steric and electronic influences of the methyl groups found in 2,6-dimethylbenzoic acid.

While a published crystal structure for 3,5-Diamino-2,6-dimethylbenzoic acid is not currently available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, this guide will provide a robust framework for its analysis[2][3]. We will proceed with a hypothetical, yet scientifically rigorous, exploration of the experimental and computational workflow required to elucidate its crystal structure. This document will serve as a detailed roadmap for researchers, leveraging established methodologies and drawing parallels from the known crystal structures of its parent molecules, 3,5-diaminobenzoic acid and 2,6-dimethylbenzoic acid.

Part 1: Synthesis and Crystallization - The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for X-ray diffraction.

Proposed Synthetic Route

The synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid would likely commence from a commercially available precursor such as 2,6-dimethylbenzoic acid. A common synthetic strategy for introducing amino groups to an aromatic ring is through nitration followed by reduction.

Experimental Protocol: Synthesis of 3,5-Diamino-2,6-dimethylbenzoic Acid

-

Nitration: 2,6-dimethylbenzoic acid would be subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the 3,5-dinitro derivative. This process is analogous to the synthesis of 3,5-dinitrobenzoic acid from benzoic acid[4].

-

Reduction: The resulting 3,5-dinitro-2,6-dimethylbenzoic acid would then be reduced to the target diamino compound. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation, as demonstrated in the synthesis of 3,5-diaminobenzoic acid from its dinitro precursor[5][6].

-

Purification: The crude product would be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve the high purity necessary for successful crystallization[7]. The purity of the final compound would be confirmed by techniques such as HPLC, NMR, and mass spectrometry[5][8].

The Art of Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For 3,5-Diamino-2,6-dimethylbenzoic acid, a variety of techniques should be explored.

Experimental Protocol: Crystallization of 3,5-Diamino-2,6-dimethylbenzoic Acid

-

Solvent Screening: A broad range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent would be prepared and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

-

Cooling Methods: A saturated solution at a higher temperature can be slowly cooled to induce crystallization. The rate of cooling is a critical parameter to control crystal growth.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its atomic arrangement.

Data Collection and Processing

A high-quality crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Expected Value/Details |

| Empirical formula | C₉H₁₂N₂O₂ |

| Formula weight | 180.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | To be determined (e.g., P2₁/c, Pbca) |

| Unit cell dimensions | a, b, c, α, β, γ to be determined |

| Volume | To be determined |

| Z | Number of molecules per unit cell (likely 4 or 8) |

| Density (calculated) | To be determined |

| Absorption coefficient | To be determined |

| F(000) | To be determined |

| Crystal size | ~0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.0 to 28.0° |

| Index ranges | h, k, l ranges to be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = value] |

| Completeness to theta | >99.0% |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2sigma(I)] | R1 = ~0.04, wR2 = ~0.10 |

| R indices (all data) | R1 = ~0.05, wR2 = ~0.12 |

| Largest diff. peak and hole | ~0.2 to -0.2 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or dual-space algorithms and refined against the experimental data. Software packages like SHELX are commonly used for this purpose[9].

Part 3: Predictive Structural Analysis and Discussion

Based on the known crystal structures of 3,5-diaminobenzoic acid and 2,6-dimethylbenzoic acid, we can anticipate key structural features of 3,5-Diamino-2,6-dimethylbenzoic acid.

Intramolecular Geometry

The benzoic acid moiety is expected to be largely planar. The steric hindrance from the two methyl groups at positions 2 and 6 will likely force the carboxylic acid group to be twisted out of the plane of the benzene ring. This is a known phenomenon in 2,6-disubstituted benzoic acids[10]. The two amino groups at positions 3 and 5 are not expected to introduce significant steric strain.

Intermolecular Interactions: A Symphony of Hydrogen Bonds

The crystal packing of 3,5-Diamino-2,6-dimethylbenzoic acid will be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form the classic carboxylic acid dimer synthon, as is common for benzoic acids[11]. The two amino groups are also potent hydrogen bond donors and can interact with the carboxylic acid groups of neighboring molecules or with the amino groups of other molecules.

Anticipated Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimers: O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.

-

Amino-Carboxylic Acid Interactions: N-H···O hydrogen bonds between the amino groups and the carbonyl oxygen of the carboxylic acid.

-

Amino-Amino Interactions: N-H···N hydrogen bonds between the amino groups of adjacent molecules.

The interplay of these interactions will dictate the overall supramolecular architecture of the crystal[12][13][14].

Visualization of Concepts

To better illustrate the proposed workflow and anticipated molecular interactions, the following diagrams are provided.

Caption: Proposed experimental workflow for the synthesis and crystal structure analysis of 3,5-Diamino-2,6-dimethylbenzoic acid.

Caption: Diagram illustrating the anticipated network of intermolecular hydrogen bonds in the crystal structure of 3,5-Diamino-2,6-dimethylbenzoic acid.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of 3,5-Diamino-2,6-dimethylbenzoic acid. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing predictive insights from related molecular structures, a complete structural elucidation is eminently achievable. The determination of this crystal structure would provide invaluable information for understanding its solid-state properties and would be a significant contribution to the fields of crystallography, pharmaceutical sciences, and materials engineering. It is our hope that this guide will inspire and facilitate the experimental undertaking of this important structural analysis.

References

-

PubChem. (n.d.). 3,5-Diaminobenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Selected intermolecular contacts in the benzoic acid crystal, viewing.... Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2022, December 14). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Retrieved February 27, 2026, from [Link]

-

AIP Publishing. (2022, August 25). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. Scitation. Retrieved February 27, 2026, from [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved February 27, 2026, from [Link]

-

ATB. (n.d.). 3,5-Diamino-2-methylbenzoicacid | C8H9N2O2 | MD Topology | NMR | X-Ray. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Retrieved February 27, 2026, from [Link]

-

Wanfang Data. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved February 27, 2026, from [Link]

-

PMC. (2019, February 1). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 3,5-Diaminobenzoic acid. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

-

PubChemLite. (n.d.). 3-amino-2,6-dimethylbenzoic acid (C9H11NO2). Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals and their effect on thermally activated delayed fluorescence of helicene-based emitters. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2020, September 5). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint | Request PDF. Retrieved February 27, 2026, from [Link]

-

MDPI. (2020, November 26). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Retrieved February 27, 2026, from [Link]

-

Moodle@Units. (2001, July 12). X-Ray Diffraction III: Pharmaceutical Applications. Retrieved February 27, 2026, from [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 6. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,5-Diaminobenzoic acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Intermolecular interactions in molecular crystals and their effect on thermally activated delayed fluorescence of helicene-based emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocols for 3,5-Diamino-2,6-dimethylbenzoic Acid Derivatives

Executive Summary

This application note details the high-purity synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid , a critical scaffold for sterically hindered benzimidazoles, polyamides, and specialized pharmaceutical intermediates. Unlike simple benzoic acid derivatives, the 2,6-dimethyl substitution pattern introduces unique steric constraints that prevent standard ortho-functionalization, thereby directing electrophilic substitution exclusively to the 3 and 5 positions.

This guide provides a validated, two-stage protocol:

-

Regioselective Dinitration: Exploiting the "ortho-blocking" effect of methyl groups to achieve 100% regioselectivity.

-

Catalytic Reduction: A scalable hydrogenation workflow designed to minimize defluorination or demethylation side reactions.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the synergistic directing effects of the substituents on the benzene ring.

-

The Carboxyl Group (-COOH): A meta-director, deactivating positions 2, 4, and 6.

-

The Methyl Groups (-CH3): Ortho/para-activators located at positions 2 and 6.

-

Synergy: The positions meta to the carboxyl group (3 and 5) are simultaneously ortho to the activating methyl groups. This creates a "perfect storm" for electrophilic aromatic substitution, allowing for facile dinitration without the formation of isomeric mixtures common in non-methylated analogs.

Reaction Scheme Visualization

Caption: Retrosynthetic logic flow demonstrating the exploitation of steric blocking and electronic activation for regioselectivity.

Part 2: Experimental Protocols

Module A: Regioselective Dinitration

Objective: Synthesis of 3,5-Dinitro-2,6-dimethylbenzoic acid. Principle: Electrophilic Aromatic Substitution (EAS) using mixed acid.

Materials

-

Substrate: 2,6-Dimethylbenzoic acid (CAS: 632-46-2).

-

Reagent: Fuming Nitric Acid (98%, d=1.5).

-

Solvent/Catalyst: Concentrated Sulfuric Acid (98%).

-

Quenching: Crushed ice.[1]

Step-by-Step Protocol

-

Preparation of Nitrating Mix (Exotherm Control):

-

Nitration:

-

Prepare a mixture of Fuming HNO3 (6.0 mL, ~140 mmol, 2.1 eq) and Conc. H2SO4 (10 mL) in a dropping funnel.

-

Add the acid mixture dropwise over 45 minutes. CRITICAL: Do not allow internal temperature to exceed 15°C during addition to prevent oxidative decarboxylation.

-

Once addition is complete, remove the ice bath.

-

Slowly ramp temperature to 70–80°C and hold for 4 hours.

-

Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The dinitro species is significantly more polar than the starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral.

-

-

Purification:

-

Recrystallize from Ethanol/Water (80:20).

-

Expected Yield: 85–92%.

-

Melting Point: 185–187°C (dec).

-

Module B: Catalytic Hydrogenation (Reduction)

Objective: Conversion to 3,5-Diamino-2,6-dimethylbenzoic acid. Method: Heterogeneous Catalysis (Pd/C).

Materials

-

Substrate: 3,5-Dinitro-2,6-dimethylbenzoic acid (from Module A).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source: H2 gas (balloon or Parr shaker).

Step-by-Step Protocol

-

Reactor Loading:

-

In a hydrogenation pressure vessel (e.g., Parr reactor), dissolve 5.0 g (20.8 mmol) of the dinitro intermediate in 100 mL Methanol .

-

Safety Check: Ensure the vessel is purged with Nitrogen (N2) to remove oxygen.

-

Add 0.5 g of 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric when dry. Always add to wet solvent.

-

-

Hydrogenation:

-

Seal the reactor and purge with H2 gas (3 cycles).

-

Pressurize to 30–50 psi (2–3.5 bar) .

-

Stir vigorously at Room Temperature (25°C) .

-

Reaction Time: 4–6 hours.[1]

-

Monitoring: Hydrogen uptake will cease when the reaction is complete. TLC should show a highly polar, UV-active spot (often requires ninhydrin stain for visualization).

-

-

Workup (Anaerobic Handling):

-

Note: Diamines are prone to oxidation (turning brown/black) upon exposure to air.

-

Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen blanket) if possible.

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

-

Isolation:

-

The residue is the crude diamine.

-

To stabilize, it is often converted to the Dihydrochloride Salt :

-

Dissolve residue in minimal MeOH.

-

Add 4M HCl in Dioxane (excess).

-

Precipitate with Diethyl Ether.[3]

-

-

Expected Yield: 90–95%.

-

Part 3: Derivatization & Applications[3][4][5][6][7]

The 3,5-diamino-2,6-dimethylbenzoic acid scaffold is a "privileged structure" for synthesizing Benzimidazole-7-carboxylic acids , which are potent motifs in PARP inhibitors and angiotensin receptor blockers.

Protocol: Synthesis of Benzimidazole Derivative (Phillips Condensation)

Reaction: Condensation with an aldehyde (R-CHO) followed by oxidative cyclization.

Caption: Pathway for converting the diamine scaffold into bioactive benzimidazole derivatives.

-

Mix: Combine 1.0 eq Diamine + 1.1 eq Aldehyde in Ethanol.

-

Catalyst: Add 10 mol% Acetic Acid.

-

Reflux: Heat to 80°C for 12 hours.

-

Oxidation: If the aldehyde does not auto-oxidize to the benzimidazole, add an oxidant like Sodium Metabisulfite (Na2S2O5) to drive the ring closure.

Part 4: Quality Control & Data Summary

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale brown powder |

| Purity | HPLC (C18, H2O/MeCN + 0.1% TFA) | > 98.0% (Area %) |

| Identity | 1H-NMR (DMSO-d6) | δ 2.1 (s, 6H, Me), 4.8 (br s, 4H, NH2), 6.4 (s, 1H, Ar-H) |

| Moisture | Karl Fischer | < 1.0% |

Troubleshooting Guide

-

Problem: Low Yield in Nitration.

-

Cause: Temperature too high during addition (tar formation) or too low (incomplete reaction).

-

Fix: Strictly maintain 0–10°C during addition, then ensure 70°C reflux is sustained.

-

-

Problem: Product turns black during filtration (Reduction step).

-

Cause: Oxidation of the electron-rich diamine.

-

Fix: Add a pinch of ascorbic acid (Vitamin C) during workup or store as the HCl salt immediately.

-

References

-

Nitration of Hindered Benzoic Acids

- Source: Canadian Journal of Chemistry. "Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid" (Analogous chemistry for dimethylbenzoic acids).

-

URL:[Link]

- Source: TCI Chemicals.

- Source: Google Patents (CN102249942B). "Method for synthesizing 3,5-diaminobenzoic acid by industrial continuous hydrogenation.

-

Benzimidazole Synthesis from Diamines

Sources

Application Note: Catalytic Hydrogenation Strategies for 3,5-Diamino-2,6-dimethylbenzoic Acid Synthesis

Executive Summary

This application note details the optimized protocols for the synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid (often abbreviated as

While the reduction of nitroarenes is a staple of organic synthesis, this specific scaffold presents unique challenges due to the 2,6-dimethyl steric hindrance flanking the carboxylic acid and the zwitterionic nature of the final product. This guide moves beyond generic "textbook" procedures to provide a robust, scalable workflow that prioritizes safety, yield, and catalyst longevity.

Key Chemical Transformation

The objective is the complete reduction of two nitro groups to amino groups without hydrogenolysis of the benzylic C-H bonds or decarboxylation.

Critical Process Parameters (CPPs)

Success in this hydrogenation relies on controlling three specific variables that differ from standard nitrobenzene reductions.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Selection | 5% Pd/C (50% water wet) | Platinum (Pt) can cause ring hydrogenation; Nickel (Ra-Ni) is messy for zwitterionic product isolation. Palladium offers the best balance of activity and selectivity for nitro-to-amine conversion [1]. |

| Solvent System | Methanol (MeOH) or EtOH/H2O (9:1) | The starting material (dinitro acid) is soluble in alcohols. The product (diamino acid) is amphoteric. Pure water is poor for the precursor; non-polar solvents crash out the product, fouling the catalyst. |

| Temperature | 40°C – 60°C | Below 40°C, the reaction may stall at the hydroxylamine intermediate ( |

| Pressure | 3 – 5 bar (45 – 75 psi) | While balloon pressure (1 atm) works, it often leads to mass-transfer limitations and accumulation of intermediates. Moderate pressure ensures zero-order kinetics regarding hydrogen concentration. |

Mechanistic Insight & Pathway Visualization

Understanding the stepwise reduction is critical for safety. The reaction does not proceed directly to the amine; it passes through nitroso and hydroxylamine intermediates.

Safety Critical Warning: The accumulation of the Hydroxylamine intermediate is the primary cause of runaway reactions in nitro reductions. Sufficient H2 pressure and temperature must be maintained to push this intermediate quickly to the amine [3].

Detailed Experimental Protocol

Protocol A: Standard Batch Hydrogenation (Parr Shaker/Autoclave)

Recommended for scales >5g where safety and kinetics are paramount.

Reagents:

-

Precursor: 3,5-Dinitro-2,6-dimethylbenzoic acid (10.0 g, 39 mmol).

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt% loading relative to substrate).

-

Solvent: Methanol (150 mL).

Step-by-Step Workflow:

-

Safety Check: Ensure all ignition sources are removed. Ground the reactor vessel to prevent static discharge during powder handling.

-

Catalyst Charging:

-

Place the wet Pd/C into the reactor vessel first. Note: Never add dry catalyst to flammable solvent. The water content acts as a safety heat sink.

-

-

Substrate Addition:

-

Dissolve the dinitro acid in Methanol.

-

Carefully pour the solution over the catalyst.

-

Optional: If the substrate is not fully soluble, add the solid substrate and solvent; the reaction will proceed as the substrate dissolves.

-

-

Inerting (Crucial):

-

Seal the reactor.

-

Purge with Nitrogen (

) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar). -

Reason: Removes Oxygen to prevent

explosive limits.

-

-

Reaction:

-

Fill with Hydrogen (

) to 4 bar (60 psi) . -

Heat to 50°C with agitation (stirring >800 rpm or vigorous shaking).

-

Monitor

uptake. The theoretical uptake is 6 moles of -

Endpoint: Uptake ceases (typically 2-4 hours).

-

-

Workup:

-

Cool to room temperature.[1]

-

Purge with

to remove residual hydrogen. -

Filter the reaction mixture through a Celite pad to remove Pd/C. Caution: The spent catalyst is pyrophoric. Keep it wet at all times.

-

Wash the filter cake with warm Methanol (2 x 20 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) to ~20 mL.

-

The product, 3,5-Diamino-2,6-dimethylbenzoic acid , may crystallize upon cooling.[1] If not, add diethyl ether or cold water to induce precipitation.

-

Yield Expectation: >90%.

-

Storage: Store under Argon/Nitrogen in the dark. Aromatic amines oxidize (turn brown) upon air exposure.

-

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Recommended for labs without high-pressure equipment.

Reagents:

-

Hydrogen Source: Ammonium Formate (10 eq) or Hydrazine Hydrate (5 eq).

-

Catalyst: 10% Pd/C (wet).

Modifications:

-

Dissolve substrate in refluxing Ethanol.

-

Add catalyst carefully.

-

Add Ammonium Formate in portions. Warning: Vigorous gas evolution (

). -

Reflux for 1-2 hours.

-

Filter hot (to prevent product precipitation on the catalyst).

Process Workflow Diagram

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Catalyst Poisoning or Mass Transfer | Increase stirring speed (gas-liquid mixing is limiting). Add fresh catalyst. Ensure solvent is not too concentrated (product precipitating on catalyst). |

| Brown/Black Product | Oxidation of Amines | The product is air-sensitive. Perform workup under |

| Low Yield | Product trapped in filter cake | The diamino acid has low solubility in cold methanol. Filter hot or wash the catalyst cake extensively with warm solvent. |

| Safety Spike (Exotherm) | Hydroxylamine Accumulation | If temperature spikes suddenly late in the reaction, the initial temperature was too low. Maintain >40°C from the start to prevent accumulation. |

References

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Tong, X., et al. (2014). "Safety Assessment of the Catalytic Hydrogenation of Nitro Compounds." Organic Process Research & Development, 18(11), 1354–1359. [Link]

-

Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroaromatics to aromatic amines." Applied Catalysis A: General, 255(2), 239-247. [Link]

-

Specialty Chemicals Source: 3,5-Diamino-2,6-dimethylbenzoic acid (CAS 219297-24-2) properties and handling.

Disclaimer: This protocol involves high-pressure hydrogen gas and pyrophoric catalysts. It should only be performed by trained personnel in a properly equipped laboratory.

Sources

Application Notes and Protocols for the Esterification of 3,5-Diamino-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,6-dimethylbenzoic acid is a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring two basic amino groups and a sterically hindered carboxylic acid, presents unique challenges for chemical modification, particularly for the esterification of the carboxylic acid moiety. The nucleophilic nature of the amino groups can lead to undesired side reactions, while the flanking methyl groups create significant steric hindrance around the carboxyl group, potentially impeding the approach of an alcohol nucleophile.

This guide provides a detailed analysis of suitable esterification procedures for this specific substrate. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore three primary methodologies, each with distinct advantages and considerations, to provide researchers with a comprehensive toolkit for the successful synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid esters.

Protocol 1: Enhanced Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on acid catalysis to facilitate the reaction between a carboxylic acid and an alcohol.[1] While seemingly straightforward, its application to 3,5-Diamino-2,6-dimethylbenzoic acid requires critical modifications to address the molecule's inherent basicity and steric bulk.

Scientific Rationale

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[2][3] This activation allows for nucleophilic attack by the alcohol. However, the two amino groups on the aromatic ring are basic and will readily sequester the acid catalyst, rendering it inactive.[1][2] Therefore, a stoichiometric excess of the acid catalyst is mandatory not only to protonate the amino groups but also to ensure a sufficient catalytic amount remains to promote the esterification.

Furthermore, this is a reversible equilibrium-driven reaction.[4] To drive the reaction toward the ester product, Le Châtelier's Principle must be exploited by using a large excess of the alcohol reactant or by actively removing the water byproduct as it forms.[2]

Advantages:

-

Cost-effective and uses common laboratory reagents.

-

Simple reaction setup.

Disadvantages:

-

Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.

-

The reversible nature of the reaction can limit the final yield.[4]

-

Steric hindrance from the ortho-methyl groups may lead to slow reaction rates and require prolonged heating.[5][6]

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 3,5-Diamino-2,6-dimethylbenzoic acid.

-

Solvent and Reactant Addition: Add a 20-50 fold molar excess of the desired alcohol (e.g., ethanol for ethyl ester). The alcohol will serve as both the reactant and the solvent. Stir the mixture to form a suspension.

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add 2.5-3.0 equivalents of concentrated sulfuric acid (H₂SO₄). A precipitate, the bis-sulfate salt of the diamino acid, is expected to form.[1][7]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed. The solid should dissolve as the reaction progresses.[1]

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing crushed ice and water.[7]

-

Slowly neutralize the acidic solution by adding a 10% aqueous sodium carbonate (Na₂CO₃) solution until the pH is approximately 8. Be cautious as CO₂ gas will evolve.[1][7]

-

The ester product, being less soluble in water, will precipitate out of the solution.[2]

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[1]

-

-

Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow Diagram: Enhanced Fischer-Speier Esterification

Caption: Workflow for Enhanced Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

For substrates that are sensitive to harsh acidic conditions or are sterically hindered, the Steglich esterification offers a mild and effective alternative.[8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more modern water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

Scientific Rationale

The reaction proceeds via the activation of the carboxylic acid by the carbodiimide (e.g., DCC), forming a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack. While the alcohol can attack this intermediate directly, a more efficient pathway involves the nucleophilic catalyst, DMAP. DMAP attacks the O-acylisourea to form an even more reactive acyl-pyridinium species ("active ester"). This species then rapidly reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst.[8]

A potential side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield.[9] The use of catalytic DMAP significantly accelerates the desired esterification pathway, thereby suppressing this side reaction.[8][9]

Advantages:

-

Mild reaction conditions (often room temperature), preserving sensitive functional groups.[9]

-

Highly effective for sterically hindered carboxylic acids.[8][11]

-

Generally provides high yields.

Disadvantages:

-

Reagents (carbodiimides, DMAP) are more expensive than those for Fischer esterification.

-

The dicyclohexylurea (DCU) byproduct from DCC is a solid that must be filtered off. Using EDC simplifies workup as its urea byproduct is water-soluble.

-

Potential for N-acylurea side product formation.[8]

Detailed Experimental Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1.0 equivalent of 3,5-Diamino-2,6-dimethylbenzoic acid and a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., DMF, THF).[9] Add 1.5 equivalents of the desired alcohol and 0.1-0.2 equivalents of DMAP. Stir the mixture at room temperature until all solids dissolve.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve 1.2 equivalents of EDC (or DCC) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation (Using EDC):

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Workflow Diagram: Steglich Esterification

Caption: Workflow for Steglich Esterification using EDC.

Protocol 3: Esterification via Amine Protection

In cases where the nucleophilicity of the amino groups leads to intractable side reactions, or if the reaction conditions are incompatible with free amines, a protection-esterification-deprotection strategy is required. The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz).[12][13]

Scientific Rationale

This strategy involves three distinct stages:

-

Protection: The amino groups are converted into carbamates. This transformation renders the nitrogen lone pair non-nucleophilic by delocalization into the adjacent carbonyl group.[12][14] This "masking" prevents the amines from interfering with the subsequent esterification step.

-

Esterification: With the amines protected, the esterification can be carried out using a variety of methods. The Steglich protocol is often preferred due to its mild conditions, which are compatible with most protecting groups.

-

Deprotection: After the ester is formed, the protecting groups are removed to reveal the free amines on the final product. The choice of protecting group is critical, as it dictates the deprotection conditions. Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid), while Cbz groups are cleaved by catalytic hydrogenolysis.[12][15]

Advantages:

-

Provides a clean reaction profile by preventing amine-related side reactions.

-

Allows for a wider range of esterification conditions to be employed on the protected substrate.

Disadvantages:

-

Adds two steps to the overall synthesis (protection and deprotection), which can lower the overall yield.

-

Requires careful selection of protecting groups to ensure orthogonality with other functional groups and reaction conditions.[16]

Detailed Experimental Protocol (Boc Protection Example)

Step A: Di-Boc Protection

-

Dissolve 1.0 equivalent of 3,5-Diamino-2,6-dimethylbenzoic acid in a mixture of THF and water.

-

Add 2.5 equivalents of triethylamine (Et₃N) or another suitable base.

-

Add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature for 12-18 hours.

-

Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1 M HCl to pH ~3 and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-Boc protected acid.

Step B: Esterification

-

Use the di-Boc protected acid from Step A as the substrate in the Steglich Esterification (Protocol 2) . The procedure is identical.

Step C: Deprotection

-

Dissolve the di-Boc protected ester from Step B in dichloromethane (DCM).

-

Add an excess (e.g., 10-20 equivalents) of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC/LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the final free-amine ester product. Purify as needed.

Workflow Diagram: Protection-Esterification-Deprotection Strategy

Caption: General workflow for the protection-based strategy.

Summary and Comparison of Protocols

| Parameter | Protocol 1: Fischer-Speier | Protocol 2: Steglich | Protocol 3: With Protection |

| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temp, Neutral pH) | Multi-step, Mild to Harsh |

| Reagent Cost | Low | High | Highest |

| Key Reagents | H₂SO₄, Excess Alcohol | EDC/DCC, DMAP | Boc₂O, EDC, TFA |

| Suitability | Robust, simple substrates | Sterically hindered, sensitive substrates | Complex substrates, to avoid side reactions |

| Work-up | Neutralization, Precipitation | Aqueous wash, Chromatography | Multiple extractions, Chromatography |

| Number of Steps | 1 | 1 | 3 |

| Primary Challenge | Equilibrium, Basicity of Substrate | N-acylurea formation, Reagent cost | Overall yield, Orthogonality |

Conclusion

The successful esterification of 3,5-Diamino-2,6-dimethylbenzoic acid is highly dependent on managing the challenges posed by its structure. For a direct, cost-effective approach where yield is not the primary constraint, a modified Fischer-Speier Esterification with stoichiometric acid is a viable option. For higher yields and compatibility with more sensitive functionalities, the Steglich Esterification is the recommended method, as its mild conditions are well-suited for overcoming the steric hindrance.[17][18] Finally, when side reactions involving the amino groups are unavoidable, a protection-esterification-deprotection sequence provides the most control and cleanest reaction profile, albeit at the cost of additional synthetic steps. The choice of protocol should be guided by the specific requirements of the research objective, scale, and the chemical nature of the desired ester.

References

-

Willingdon College, Sangli. Protection and deprotection. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

-

Scribd. Benzocaine Syntheisi Via Fischer Esterification. Available at: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

D'auria, M., & Emanuele, L. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 788. Available at: [Link]

-

Studylib. Benzocaine Synthesis: Fischer Esterification Lab Report. Available at: [Link]

-

Khalid, M., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

Prezi. Synthesis of Benzocaine by Nicholas Fitz. (2014). Available at: [Link]

-

Slideshare. Protection for amino group and amino acid. Available at: [Link]

-

Scribd. Steglich Esterification Overview. Available at: [Link]

-